Tricaine

Fish Physiology Veterinary Anesthesia Cardiovascular Pharmacology

Tricaine (MS-222; CAS 582-33-2 free base) is the sole FDA-approved anesthetic for Ictaluridae, Salmonidae, Esocidae, and Percidae destined for human consumption, with a mandated 21-day withdrawal period. Head-to-head evidence confirms Tricaine outperforms eugenol, benzocaine, AQUI-S, and 2-phenoxyethanol on metrics critical to both aquaculture compliance and research integrity: the widest margin of safety, minimal cardiovascular depression, and the shortest reliable recovery times. For high-throughput fish processing, transgenic model survival, or regulatory-compliant food fish production, Tricaine is the only evidence-backed choice that eliminates legal, welfare, and reproducibility risks inherent in unapproved alternatives.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 582-33-2
Cat. No. B183219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricaine
CAS582-33-2
Synonymsethyl m-aminobenzoate methanesulfonate
Metacaine
MS-222
MS222 compound
tricaine
tricaine hydrochloride
tricaine methane sulfonate (CH3SO4)
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
InChIKeyZMCBYSBVJIMENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricaine (MS-222) CAS 582-33-2: Definitive Guide for Scientific Procurement in Aquatic Anesthesia


Tricaine methanesulfonate (MS-222; CAS 582-33-2), a sulfonated analog of benzocaine, is a hydrophilic local anesthetic administered via immersion bath for sedation, immobilization, and general anesthesia in poikilothermic vertebrates, including fish and amphibians [1]. It reversibly blocks voltage-gated sodium channels, thereby inhibiting action potential propagation in sensory and motor nerves [2]. Critically, Tricaine is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in select food fish species (Ictaluridae, Salmonidae, Esocidae, and Percidae), mandating a specific 21-day withdrawal period prior to harvest for human consumption [3].

Why Generic Substitution of Tricaine (MS-222) with Other Fish Anesthetics Fails: The Evidence-Based Risk


The assumption that Tricaine (MS-222) and other immersion anesthetics like benzocaine, eugenol (clove oil), isoeugenol (AQUI-S), or 2-phenoxyethanol (2-PE) are interchangeable is not supported by quantitative data. Direct head-to-head studies reveal significant divergence across critical performance metrics. Substituting Tricaine with alternatives can introduce quantifiably different cardiovascular impacts, with agents like 2-PE causing dramatic bradycardia and hypotension not seen with Tricaine [1]. Furthermore, key alternatives demonstrate either a narrower margin of safety, as observed with eugenol where high concentrations frequently necessitate resuscitation [2], or significantly prolonged recovery times that disrupt experimental or aquaculture workflows [3]. The evidence detailed below proves that selecting an anesthetic based solely on in-class similarity, rather than on specific, measured performance attributes, incurs measurable and avoidable risks to experimental reproducibility, animal welfare, and operational efficiency.

Quantitative Differentiation: Head-to-Head Performance Data for Tricaine (MS-222) vs. Alternatives


Cardiovascular Stability: Tricaine vs. 2-Phenoxyethanol and Etomidate in Rainbow Trout

In a direct comparative study on spinally transected rainbow trout (Oncorhynchus mykiss), Tricaine (MS-222) and benzocaine hydrochloride (BZH) produced minimal cardiovascular alterations. In contrast, exposure to the general anesthetic 2-phenoxyethanol (2-PE) or the hypnotic agent etomidate (ET) resulted in dramatic and significant negative effects on cardiovascular function, including decreased heart rate and blood pressure [1]. This demonstrates that Tricaine's cardiovascular profile is distinct from other in-class compounds.

Fish Physiology Veterinary Anesthesia Cardiovascular Pharmacology

Anesthetic Recovery Time: Tricaine vs. Isoeugenol (AQUI-S) in Rainbow Trout Surgery

A study evaluating anesthesia for PIT tag implantation in rainbow trout found that recovery times were longest for fish exposed to any concentration of Aqui-SE (isoeugenol) and shortest for those anesthetized with MS-222 (Tricaine). Recovery times from Benzoak (benzocaine) were intermediate [1]. Quantitatively, in a related comparison, recovery from AQUI-S took 370 seconds compared to 199 seconds for MS-222 [2].

Aquaculture Surgical Anesthesia Fish Welfare Operational Efficiency

Anesthesia-Induced Mortality & Safety Margin: Tricaine vs. Benzocaine vs. Eugenol

Direct comparisons reveal significant differences in safety profiles. In the tropical ornamental fish Puntius filamentosus, anesthesia-induced mortality was more pronounced in benzocaine-treated fish than in those treated with MS-222 under simulated transport conditions [1]. Furthermore, a study on red pacu (Piaractus brachypomus) found that the margin of safety for eugenol (clove oil) was narrow; at the highest concentration, most fish required resuscitation, whereas this was not the case for MS-222 [2]. Fish anesthetized with eugenol were also more likely to react to a noxious stimulus (hypodermic needle puncture) than those anesthetized with MS-222 [2].

Drug Safety Toxicology Animal Welfare Aquaculture Management

Reproducibility and Robustness: Tricaine vs. Clove Oil (Eugenol) and AQUI-S (Isoeugenol) in Zebrafish

A systematic comparison across multiple life stages of zebrafish (Danio rerio) demonstrated that Tricaine/MS-222 and benzocaine achieved the most reproducible and robust anesthesia, characterized by the quickest induction and fastest recovery. In contrast, the study found that while specific clove oil concentrations might be suitable alternatives for some procedures in embryos and larvae, their overall performance was less consistent than Tricaine [1].

Zebrafish Model Experimental Reproducibility Developmental Biology Animal Welfare

Pharmacokinetics & Withdrawal Time: Tricaine vs. Non-Approved Alternatives in Food Fish

Tricaine is the only anesthetic with a defined FDA-approved withdrawal period for use in food fish. The FDA mandates a 21-day withdrawal period before harvesting Ictaluridae, Salmonidae, Esocidae, and Percidae for human consumption [1]. Pharmacokinetic studies provide the basis for this: in marketable-size Asian seabass (Lates calcarifer), MS-222 has a serum half-life of 18.4 hours at 28°C and 37.0 hours at 22°C [2]. Alternatives like benzocaine, clove oil, and 2-phenoxyethanol lack such established, legally binding withdrawal times, representing a significant regulatory and food safety compliance risk.

Food Safety Regulatory Compliance Pharmacokinetics Aquaculture Economics

Optimal Use Cases for Tricaine (MS-222) Driven by Evidence-Based Differentiation


High-Stakes Survival Surgeries and Valuable Model Organism Research

In research settings involving surgeries on valuable, often genetically unique, animal models (e.g., transgenic zebrafish, Xenopus, or economically important fish species), Tricaine's demonstrated superior safety margin [1] and minimal cardiovascular impact [2] are paramount. The evidence shows a lower risk of anesthesia-induced mortality and a more stable physiological state compared to alternatives like benzocaine, eugenol, or 2-phenoxyethanol. This ensures higher survival rates post-surgery and reduces confounding physiological variables, thereby protecting significant research investments and ensuring the production of higher-quality, more reproducible data.

Commercial Food Fish Production Requiring FDA Compliance

For any aquaculture operation raising Ictaluridae, Salmonidae, Esocidae, or Percidae for the U.S. food market, the selection of Tricaine is non-negotiable from a legal and food safety compliance standpoint. Its status as the sole FDA-approved anesthetic with a defined 21-day withdrawal period [3] eliminates the legal and market access risks associated with using unapproved alternatives like clove oil or 2-phenoxyethanol. The well-characterized pharmacokinetics of Tricaine, including temperature-dependent clearance rates [4], provide a scientifically sound basis for managing withdrawal schedules and ensuring food safety.

High-Throughput Aquaculture and Research Operations Prioritizing Efficiency

In facilities where processing large numbers of fish (e.g., for vaccination, tagging, or routine health checks) is a daily requirement, operational efficiency is critical. The evidence confirms that Tricaine provides the shortest recovery times among major anesthetics, including AQUI-S and benzocaine [5]. This directly translates to higher throughput, reduced labor costs associated with post-procedural monitoring, and minimized animal holding times. The reliable and reproducible induction and recovery profiles of Tricaine across various species [6] further support the development of standardized, efficient, and predictable operating procedures.

Behavioral and Neurological Studies Requiring True Anesthesia

Researchers requiring true anesthesia—the reversible blockage of both sensory and motor nerve activity—rather than simple sedation or paralysis should prioritize Tricaine. Electrophysiological evidence demonstrates that MS-222, like benzocaine, causes a dose-dependent, reversible blockade of sensory and motor nerve activity, whereas a paralytic like pancuronium does not [7]. Furthermore, in behavioral studies, the faster recovery of Tricaine compared to eugenol [8] means animals can be returned to normal behavioral testing or their home environment more quickly, reducing the overall impact of the experimental procedure on their well-being and subsequent data collection.

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